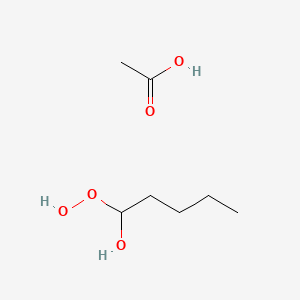
Acetic acid;1-hydroperoxypentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1-hydroperoxypentan-1-ol: is a compound that combines acetic acid and 1-hydroperoxypentan-1-ol in a 1:1 ratio.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of acetic acid;1-hydroperoxypentan-1-ol involves the reaction of acetic acid with 1-hydroperoxypentan-1-ol. The reaction typically requires controlled conditions to ensure the proper formation of the compound. The exact synthetic route may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions. This could include the use of catalysts, temperature control, and purification processes to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Acetic acid;1-hydroperoxypentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different alcohols or other reduced forms.
Substitution: The hydroxyl group in 1-hydroperoxypentan-1-ol can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce different alcohols .
Scientific Research Applications
Chemistry: Acetic acid;1-hydroperoxypentan-1-ol is used in various chemical research applications, including the study of reaction mechanisms and the synthesis of complex molecules .
Biology: In biological research, this compound can be used to study cellular processes and biochemical pathways. It may also serve as a reagent in enzymatic reactions .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials .
Mechanism of Action
The mechanism of action of acetic acid;1-hydroperoxypentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an oxidizing or reducing agent, depending on the reaction conditions. It can also participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups .
Comparison with Similar Compounds
1-Hydroperoxy-1-pentanol: Similar in structure but lacks the acetic acid component.
Acetic acid: A simpler compound that does not contain the hydroperoxypentan-1-ol moiety.
1-Pentanol: An alcohol that does not have the hydroperoxy group
Uniqueness: Acetic acid;1-hydroperoxypentan-1-ol is unique due to its combination of acetic acid and 1-hydroperoxypentan-1-ol, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions compared to its individual components .
Properties
CAS No. |
59934-72-4 |
|---|---|
Molecular Formula |
C7H16O5 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
acetic acid;1-hydroperoxypentan-1-ol |
InChI |
InChI=1S/C5H12O3.C2H4O2/c1-2-3-4-5(6)8-7;1-2(3)4/h5-7H,2-4H2,1H3;1H3,(H,3,4) |
InChI Key |
ZIFARUWENLLGQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(O)OO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















